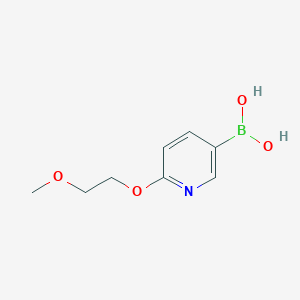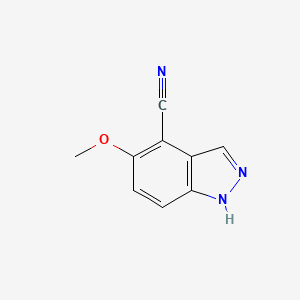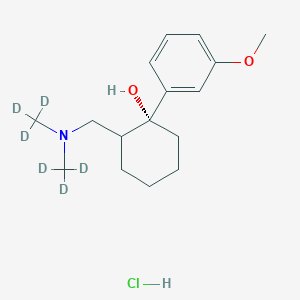
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride
Descripción general
Descripción
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2O2 and its molecular weight is 287.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
The compound is structurally related to piperidine derivatives, which are frequently used in synthetic organic chemistry. For instance, piperidine carboxylates serve as intermediates in the synthesis of complex molecules, such as oxindoles, via palladium-catalyzed C-H functionalization techniques. These methodologies are crucial for developing novel medicinal chemistry syntheses, including inhibitors for enzymes like serine palmitoyl transferase (Magano et al., 2014). Similarly, novel heterocyclic amino acids have been synthesized from piperidine-4-carboxylic acids, which serve as achiral and chiral building blocks in medicinal chemistry (Matulevičiūtė et al., 2021).
Applications in Medicinal Chemistry
Derivatives of piperidine carboxylates have shown potential in the discovery of new therapeutic agents. For example, modifications of the piperidine scaffold have led to the development of potent anticancer agents, as demonstrated by the synthesis and evaluation of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole moieties (Rehman et al., 2018). These compounds exhibit significant anticancer activity, highlighting the importance of such derivatives in drug development.
Catalysis and Chemical Transformations
Piperidine derivatives also play a vital role in catalysis and as intermediates in complex chemical transformations. For example, the use of piperidine in the synthesis of nitriles and dihydropyridines demonstrates the versatility of these compounds in facilitating various chemical reactions, including cardiovascular drug synthesis (Krauze et al., 2004).
Propiedades
IUPAC Name |
methyl 1-(4-aminobutyl)piperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12;;/h10H,2-9,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBXIDKIOJVAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone](/img/structure/B1431669.png)
![2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid](/img/structure/B1431672.png)
![6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431673.png)






![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)




